molecular formula C11H8O2 B8785218 2-Ethynyl-6-methoxybenzofuran

2-Ethynyl-6-methoxybenzofuran

Cat. No. B8785218
M. Wt: 172.18 g/mol
InChI Key: JXXLKQDWAXGOKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09181182B2

Procedure details

A mixture of 6-methoxybenzofuran-2-carbaldehyde (0.21 g, 1.19 mmol), dimethyl(1-diazo-2-oxopropyl)phosphonate (0.27 g, 1.43 mmol) and K2CO3 (0.33 g, 2.4 mmol) in anhydrous MeOH (5 ml) was stirred overnight at room temperature. The solvent was evaporated and the residue was taken in EtOAc (50 ml), washed with H2O and dried over MgSO4 and filtered. The filtrate was evaporated to dryness to give the crude product (0.18 g; 88%), which was used in the next step without purification. 1H-NMR (CDCl3) 1.53 (s, 1H); 3.82 (s, 3H); 6.87 (dd, 1H, J=2.25, 8.58 Hz), 6.92 (s, 1H); 6.95 (d, 1H, J=2.01 Hz); 7.39 (d, 1H, J=8.61 Hz).
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step One
Name
Quantity
0.33 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:13]=[CH:12][C:6]2[CH:7]=[C:8]([CH:10]=O)[O:9][C:5]=2[CH:4]=1.[CH3:14]OP(C(=[N+]=[N-])C(=O)C)(=O)OC.C([O-])([O-])=O.[K+].[K+]>CO>[C:10]([C:8]1[O:9][C:5]2[CH:4]=[C:3]([O:2][CH3:1])[CH:13]=[CH:12][C:6]=2[CH:7]=1)#[CH:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.21 g
Type
reactant
Smiles
COC1=CC2=C(C=C(O2)C=O)C=C1
Name
Quantity
0.27 g
Type
reactant
Smiles
COP(OC)(=O)C(C(C)=O)=[N+]=[N-]
Name
Quantity
0.33 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
WASH
Type
WASH
Details
washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#C)C=1OC2=C(C1)C=CC(=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.18 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.